4-Bromo-1-benzothiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-benzothiophene-2-sulfonyl chloride is an organic compound with the molecular formula C8H4BrClO2S2 It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a bromine atom at the 4-position and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 4-bromo-1-benzothiophene. One common method includes the reaction of 4-bromo-1-benzothiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzothiophene ring.
Coupling Reactions: It can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used under mild conditions to achieve coupling.
Major Products
The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-Bromo-1-benzothiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is employed in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the benzothiophene ring, making it less versatile in certain synthetic applications.
1-Benzothiophene-2-sulfonyl chloride: Lacks the bromine atom, which reduces its reactivity in electrophilic aromatic substitution reactions.
4-Chloro-1-benzothiophene-2-sulfonyl chloride: Similar but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in chemical reactions.
Uniqueness
4-Bromo-1-benzothiophene-2-sulfonyl chloride is unique due to the combination of the benzothiophene ring, bromine atom, and sulfonyl chloride group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research.
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMUHWEMXDWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)S(=O)(=O)Cl)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.